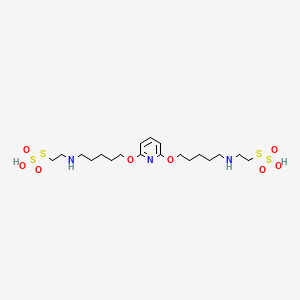
2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of both hydroxyl and sulfonic acid groups in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid can be achieved through several methods. One common method involves the condensation of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . The reaction conditions typically include the use of a solvent such as ethanol and a base like potassium hydroxide. The reaction mixture is heated under microwave irradiation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis can be scaled up for industrial production, ensuring high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and dyes.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the manufacture of dyes, pigments, and stabilizers for polymers and varnishes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound’s ability to undergo various chemical reactions also contributes to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile
- Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness
2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
37678-74-3 |
|---|---|
Fórmula molecular |
C6H7NO5S |
Peso molecular |
205.19 g/mol |
Nombre IUPAC |
2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-sulfonic acid |
InChI |
InChI=1S/C6H7NO5S/c1-3-2-4(8)7-6(9)5(3)13(10,11)12/h2H,1H3,(H2,7,8,9)(H,10,11,12) |
Clave InChI |
XWASWCWCBJRUMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=C1S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)




![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)

![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)






